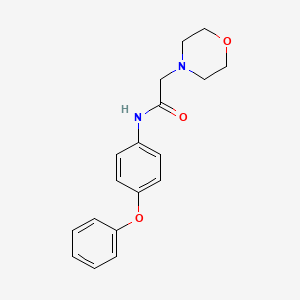

2-morpholin-4-yl-N-(4-phenoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-morpholin-4-yl-N-(4-phenoxyphenyl)acetamide” is a chemical compound with the molecular formula C18H20N2O3 . It is used in various scientific experiments.

Molecular Structure Analysis

The molecular structure of “2-morpholin-4-yl-N-(4-phenoxyphenyl)acetamide” consists of 18 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The exact mass is 312.147400 Da .Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity

A series of 2-(phenyl)-2-(morpholin-4-yl)-N-phenylacetamide derivatives were synthesized using the Mannich base method. These compounds were evaluated for antibacterial activity against various bacterial strains, with one derivative showing high activity against Streptococcus epidermidis, comparable to standard Ciprofloxacin (Idhayadhulla et al., 2014).

Antifungal Agents

Research identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent antifungal agents against Candida and Aspergillus species. Optimization of these compounds improved their plasma stability while maintaining antifungal activity, demonstrating potential as broad-spectrum antifungal agents (Bardiot et al., 2015).

Antimicrobial and Hemolytic Activity

A study synthesized 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and evaluated their antimicrobial and hemolytic activity. Several compounds displayed significant activity against various microbial species with minimal cytotoxicity, suggesting potential for therapeutic applications (Gul et al., 2017).

Corrosion Inhibition

Comparative studies of Mannich bases, including N-[(4-methoxyphenyl)(morpholin-4-yl)methyl]acetamide (MMPA) and N-[morpholin-4-yl(phenyl)methyl]acetamide (MPA), revealed their effectiveness as corrosion inhibitors for mild steel in sulfuric acid solutions. These studies highlighted the significance of molecular structure on inhibition efficiency, with both compounds showing promising results (Nasser & Sathiq, 2017).

Mecanismo De Acción

While the exact mechanism of action for “2-morpholin-4-yl-N-(4-phenoxyphenyl)acetamide” is not specified, related compounds have been studied for their effects on sigma-1 receptors . For example, N-(2-morpholin-4-yl-ethyl)-2-(1naphthyloxy)acetamide has been shown to inhibit chronic constriction injury-generated hyperalgesia via the antagonism of sigma-1 receptors .

Propiedades

IUPAC Name |

2-morpholin-4-yl-N-(4-phenoxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c21-18(14-20-10-12-22-13-11-20)19-15-6-8-17(9-7-15)23-16-4-2-1-3-5-16/h1-9H,10-14H2,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHDDBBUBPLLKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2371673.png)

![[1-(Hydroxymethyl)-2,4,6-trimethylcyclohex-3-en-1-yl]methanol](/img/structure/B2371675.png)

![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one](/img/structure/B2371687.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopropylmethanone](/img/structure/B2371688.png)

![Ethyl 1-((3,4-difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2371690.png)

![2-(3-hydroxy-4-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2371691.png)

![4-benzyl-2-(2-fluorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2371693.png)

![N-(oxolan-2-ylmethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide](/img/structure/B2371696.png)